Ethyl 4-bromophenylacetate
Overview
Description
Ethyl 4-bromophenylacetate is an organic compound with the molecular formula C10H11BrO2. It is a clear, colorless to pale yellow liquid or low melting solid. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromophenylacetate can be synthesized through the esterification of 4-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus shifting the equilibrium towards the ester product. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to ethyl 4-aminophenylacetate using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can yield 4-bromophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Ethyl 4-hydroxyphenylacetate or ethyl 4-aminophenylacetate.
Reduction: Ethyl 4-aminophenylacetate.
Oxidation: 4-Bromophenylacetic acid.
Scientific Research Applications
Ethyl 4-bromophenylacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl 4-bromophenylacetate primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, such as nucleophilic substitution and reduction, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Comparison with Similar Compounds
Ethyl 4-bromophenylacetate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-bromophenylacetate: This compound has an additional bromine atom, which can influence its reactivity and applications.
4-Bromophenylacetic acid: This is the acid precursor used in the synthesis of this compound.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl group, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in certain synthetic pathways and applications .
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-25-0 | |
Record name | Ethyl 2-(4-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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